molecular formula C12H19NO2 B589698 2-Ethoxy-N-(2-ethoxyethyl)aniline CAS No. 127599-50-2

2-Ethoxy-N-(2-ethoxyethyl)aniline

Cat. No.: B589698
CAS No.: 127599-50-2
M. Wt: 209.289
InChI Key: JNOAQTCDHXMHLR-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(2-ethoxyethyl)aniline is an aromatic amine derivative characterized by an aniline core substituted with an ethoxy group (-OCH₂CH₃) at the 2-position and a 2-ethoxyethyl group (-CH₂CH₂OCH₂CH₃) attached to the nitrogen atom. This structure confers unique physicochemical properties, such as moderate polarity and solubility in organic solvents, making it valuable in industrial applications like dye synthesis, polymer chemistry, and agrochemical intermediates .

Properties

CAS No.

127599-50-2

Molecular Formula

C12H19NO2

Molecular Weight

209.289

IUPAC Name

2-ethoxy-N-(2-ethoxyethyl)aniline

InChI

InChI=1S/C12H19NO2/c1-3-14-10-9-13-11-7-5-6-8-12(11)15-4-2/h5-8,13H,3-4,9-10H2,1-2H3

InChI Key

JNOAQTCDHXMHLR-UHFFFAOYSA-N

SMILES

CCOCCNC1=CC=CC=C1OCC

Synonyms

Benzenamine, 2-ethoxy-N-(2-ethoxyethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
2-Ethoxy-N-(2-ethoxyethyl)aniline C₁₂H₁₉NO₂ 221.29 (calculated) 2-ethoxy, N-(2-ethoxyethyl) Intermediate for dyes/polymers
4-Chloro-N-(2-ethoxyethyl)aniline HCl C₁₀H₁₅Cl₂NO 248.14 4-chloro, N-(2-ethoxyethyl) Enhanced reactivity for halogenation
2-Ethoxy-N-ethylaniline C₁₀H₁₅NO 165.23 2-ethoxy, N-ethyl High synthetic yield (95%)
N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline C₁₉H₂₅NO₃ 315.41 2-ethoxybenzyl, 3-(2-ethoxyethoxy) Solubility in aromatic solvents
2-Methoxy-N-(2-methoxyethyl)aniline C₁₀H₁₅NO₂ 181.23 2-methoxy, N-(2-methoxyethyl) Lower boiling point vs. ethoxy analogs

Structural Analysis

  • Ethoxy vs. Methoxy Substituents : Replacing ethoxy (-OCH₂CH₃) with methoxy (-OCH₃) groups, as in 2-methoxy-N-(2-methoxyethyl)aniline , reduces molecular weight and hydrophobicity (XLogP3: ~4.5 for ethoxy vs. ~2.8 for methoxy analogs). Methoxy derivatives typically exhibit lower boiling points due to reduced van der Waals interactions .
  • N-Substituent Effects: The N-(2-ethoxyethyl) group in the target compound enhances solubility in oxygenated solvents (e.g., ethanol, acetone) compared to simpler N-ethyl or N-methyl analogs . Bulkier substituents, like N-(2-phenoxyethyl) , increase steric hindrance, affecting reaction kinetics in synthesis.

Physicochemical Properties

  • Solubility : Ethoxy groups enhance solubility in aromatic solvents (e.g., toluene) but reduce water solubility. For example, N-(2-hydroxyethyl)-N-methylaniline is slightly soluble in hot water , whereas ethoxy analogs require polar aprotic solvents.
  • Thermal Stability: Compounds with extended alkoxy chains (e.g., 2-(2-ethoxyethoxy) groups ) exhibit higher thermal stability, evidenced by elevated boiling points (~194°C for 2-(2-methoxyethoxy)ethanol ).

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